Ubiquitin-specific protease 28 inhibitor 3, commonly referred to as Usp28-IN-3, is a small-molecule compound designed to inhibit the activity of ubiquitin-specific protease 28. This enzyme plays a crucial role in various cellular processes, including the regulation of protein stability and signaling pathways associated with oncogenesis. Usp28-IN-3 has been identified as a promising candidate for cancer therapy due to its ability to destabilize key oncoproteins, thereby influencing tumor growth and survival.
Usp28-IN-3 was developed through medicinal chemistry efforts aimed at identifying potent inhibitors of ubiquitin-specific proteases. The compound has been synthesized and characterized in various studies focusing on its biological activity and potential therapeutic applications, particularly in cancer treatment .
Usp28-IN-3 is classified as a small-molecule inhibitor targeting deubiquitinases, specifically the ubiquitin-specific protease 28. It falls under the category of anti-cancer agents due to its mechanism of action that involves the modulation of protein degradation pathways critical for tumor cell survival .
The synthesis of Usp28-IN-3 involves several chemical reactions, typically starting from readily available precursors. The synthetic route includes the formation of key intermediates through nucleophilic substitutions and coupling reactions. For instance, derivatives based on [1,2,3]triazolo[4,5-d]pyrimidine structures have been explored as potential scaffolds for developing USP28 inhibitors .
The synthesis typically employs techniques such as:
The molecular structure of Usp28-IN-3 features a core scaffold that interacts specifically with the active site of ubiquitin-specific protease 28. The precise arrangement of functional groups within this scaffold is critical for its inhibitory activity.
Molecular modeling studies have provided insights into the binding interactions between Usp28-IN-3 and USP28. These studies highlight key hydrogen-bonding interactions and hydrophobic contacts that stabilize the inhibitor within the enzyme's active site .
Usp28-IN-3 functions primarily through competitive inhibition of USP28. By binding to the active site, it prevents ubiquitin from associating with USP28, thus inhibiting its deubiquitinating activity.
In vitro assays have demonstrated that Usp28-IN-3 effectively reduces the levels of stabilized oncoproteins such as c-MYC and c-JUN by promoting their degradation via the ubiquitin-proteasome system. The compound has shown efficacy in various cancer cell lines, indicating its potential as a therapeutic agent .
The mechanism by which Usp28-IN-3 exerts its effects involves:
Experimental data indicate that treatment with Usp28-IN-3 results in significant decreases in cell viability in various cancer models, underscoring its potential effectiveness in therapeutic applications .
Usp28-IN-3 is characterized by:
Chemical properties include:
Usp28-IN-3 has significant potential applications in scientific research and therapeutic development:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3